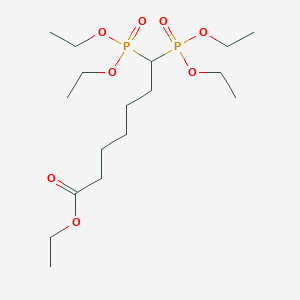
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate is a chemical compound with the molecular formula C17H36O8P2 It is characterized by the presence of ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate typically involves the esterification of heptanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The ester and phosphonate groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate can be compared with other similar compounds, such as:
Ethyl heptanoate: Similar ester structure but lacks the phosphonate groups.
Diethyl phosphonate: Contains phosphonate groups but lacks the ester functionality.
Uniqueness: The presence of both ester and phosphonate groups in this compound makes it unique, providing a combination of reactivity and functionality not found in simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Properties
CAS No. |
137295-68-2 |
|---|---|
Molecular Formula |
C17H36O8P2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
ethyl 7,7-bis(diethoxyphosphoryl)heptanoate |
InChI |
InChI=1S/C17H36O8P2/c1-6-21-16(18)14-12-11-13-15-17(26(19,22-7-2)23-8-3)27(20,24-9-4)25-10-5/h17H,6-15H2,1-5H3 |
InChI Key |
XLSUTENWZHEITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















